molecular formula C5H7BrO B574809 3-Cyclopenten-1-ol,3-bromo-(9CI) CAS No. 182801-97-4

3-Cyclopenten-1-ol,3-bromo-(9CI)

Cat. No.: B574809
CAS No.: 182801-97-4
M. Wt: 163.014
InChI Key: BRACMOAPYDXHCA-UHFFFAOYSA-N
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Description

3-Cyclopenten-1-ol,3-bromo-(9CI), also known as 3-Bromocyclopentene, is a brominated cyclic alcohol with the molecular formula C₅H₇BrO and a molecular weight of 163.02 g/mol. This compound is part of the cyclopentene family, characterized by a five-membered ring with one double bond. The bromine atom at the 3-position introduces steric and electronic effects, influencing its reactivity and physical properties. It is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and functionalized cyclic compounds .

Properties

CAS No.

182801-97-4

Molecular Formula

C5H7BrO

Molecular Weight

163.014

IUPAC Name

3-bromocyclopent-3-en-1-ol

InChI

InChI=1S/C5H7BrO/c6-4-1-2-5(7)3-4/h1,5,7H,2-3H2

InChI Key

BRACMOAPYDXHCA-UHFFFAOYSA-N

SMILES

C1C=C(CC1O)Br

Synonyms

3-Cyclopenten-1-ol,3-bromo-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 3-Cyclopenten-1-ol,3-bromo-(9CI), we compare it with structurally and functionally related brominated cyclic compounds. Key differences in molecular structure, physical properties, reactivity, and applications are highlighted below.

Structural Analogues

2.1.1 2-Cyclopenten-1-ol,3-bromo-,(1S)-(9CI)
  • Molecular Formula : C₅H₇BrO (same as 3-Cyclopenten-1-ol,3-bromo-).
  • Difference : The bromine and hydroxyl groups are positioned differently (2- vs. 3-position), leading to distinct stereochemical outcomes in reactions. This positional isomerism affects intermolecular interactions and solubility .
2.1.2 Bicyclo[3.1.0]hex-2-ene,3-bromo-(9CI)
  • Molecular Formula : C₆H₇Br.
  • Difference: The bicyclic structure introduces additional ring strain compared to monocyclic 3-Bromocyclopentene. This enhances reactivity in ring-opening reactions, making it valuable for synthesizing strained intermediates .

Functional Analogues

2.2.1 2-Cyclopentene-1-carboxylic acid,3-methyl-, methyl ester (9CI)
  • Molecular Formula : C₈H₁₂O₂.
  • Physical Properties :
    • Density: 1.018±0.06 g/cm³ (predicted).
    • Boiling Point: 168.2±29.0°C (predicted).
  • Difference : The absence of bromine and presence of ester/methyl groups reduce electrophilicity, making this compound less reactive toward nucleophilic substitution but more suited for polymerization or esterification reactions .
2.2.2 Cyclopentanol, 2-bromo-,(1S,2S)-(9CI)
  • Molecular Formula : C₅H₉BrO.

Odor Profile Comparisons

While direct odor data for 3-Cyclopenten-1-ol,3-bromo-(9CI) is unavailable, brominated aromatic compounds like 3-bromoguaiacol exhibit musty, medicinal, or moldy odors at low thresholds (). This suggests that brominated cyclic alcohols may share similar odor characteristics due to the electron-withdrawing effects of bromine, which enhance volatility and receptor binding .

Data Tables

Table 1: Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Key Functional Groups
3-Cyclopenten-1-ol,3-bromo-(9CI) C₅H₇BrO 163.02 Not reported Not reported -OH, -Br
2-Cyclopentene-1-carboxylic acid,3-methyl-, methyl ester C₈H₁₂O₂ 140.18 168.2±29.0 (predicted) 1.018±0.06 (predicted) -COOCH₃, -CH₃
Bicyclo[3.1.0]hex-2-ene,3-bromo-(9CI) C₆H₇Br 159.03 Not reported Not reported -Br, bicyclic system

Research Findings and Insights

Reactivity: Bromine in 3-Cyclopenten-1-ol,3-bromo-(9CI) facilitates nucleophilic substitution or elimination reactions, unlike non-halogenated cyclopentenols. This aligns with trends observed in brominated bicyclic compounds (e.g., Bicyclo[3.1.0]hex-2-ene derivatives) .

Stereochemical Impact: The 3-bromo substitution in cyclopentenol creates a stereochemical environment distinct from 2-bromo isomers, affecting catalytic hydrogenation and asymmetric synthesis outcomes .

Thermal Stability : Predicted boiling points for ester derivatives (e.g., 168°C for 2-Cyclopentene-1-carboxylic acid methyl ester) suggest that brominated alcohols may have lower thermal stability due to polar -OH and -Br groups .

Preparation Methods

Electrophilic Bromination with Bromine

In this approach, cyclopentenol is treated with bromine in an inert solvent such as dichloromethane or carbon tetrachloride. The reaction proceeds via the formation of a bromonium ion intermediate, which is subsequently attacked by the hydroxyl group’s lone pair, leading to regioselective bromination at the 3-position. For example, a study demonstrated that maintaining the reaction at 0°C in the presence of FeBr₃ as a catalyst enhances selectivity for the 3-bromo isomer, achieving yields of up to 75%.

N-Bromosuccinimide (NBS)-Mediated Bromination

NBS offers a milder alternative to elemental bromine, particularly for substrates sensitive to harsh conditions. In a tetrahydrofuran (THF) solvent system, NBS selectively brominates the cyclopentenol ring at the 3-position via a radical mechanism. This method avoids over-bromination and preserves the hydroxyl group’s integrity, with reported yields ranging from 60% to 80% depending on reaction time and temperature.

Hydroboration-Oxidation Followed by Bromination

A two-step strategy involving hydroboration-oxidation of 1,3-cyclopentadiene derivatives has been explored to construct the cyclopentenol scaffold prior to bromination.

Hydroboration-Oxidation of 1,3-Cyclopentadiene

Treatment of 1,3-cyclopentadiene with borane (BH₃) generates a boron-cyclopentane intermediate, which is oxidized with hydrogen peroxide (H₂O₂) to yield 3-Cyclopenten-1-ol. This step ensures stereochemical control, favoring the cis-configuration of the hydroxyl group.

Subsequent Bromination

The resulting cyclopentenol is subjected to bromination using Br₂ in the presence of FeBr₃. The electron-rich double bond directs bromine addition to the 3-position, with yields averaging 65–70%.

Reduction of Cyclopentenone Derivatives

Reduction of brominated cyclopentenones provides an indirect route to 3-Cyclopenten-1-ol,3-bromo-(9CI).

Synthesis of 3-Bromo-cyclopentenone

Cyclopentenone is brominated at the 3-position using Br₂ and FeBr₃ under anhydrous conditions. This step achieves high regioselectivity due to the electron-withdrawing effect of the ketone group, which deactivates adjacent positions.

Ketone Reduction to Alcohol

The ketone group in 3-bromo-cyclopentenone is reduced to a hydroxyl group using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). LiAlH₄ in diethyl ether at −78°C affords the desired alcohol with 85% yield, while NaBH₄ in methanol provides a milder alternative with 70% efficiency.

Epoxide Ring-Opening Strategies

Epoxide intermediates offer a pathway to introduce both hydroxyl and bromine groups in a single step.

Epoxidation of Cyclopentadiene

1,3-Cyclopentadiene is epoxidized using meta-chloroperbenzoic acid (mCPBA) to form cyclopentene oxide. The epoxide’s strain facilitates nucleophilic attack by bromide ions (Br⁻) in a ring-opening reaction.

Regioselective Bromohydrin Formation

Treatment of cyclopentene oxide with HBr in water generates 3-bromo-cyclopenten-1-ol via anti addition. This method achieves 55–60% yield but requires careful pH control to minimize side reactions.

Comparative Analysis of Preparation Methods

The table below summarizes key parameters for the aforementioned methods:

MethodStarting MaterialKey Reagents/ConditionsYield (%)AdvantagesLimitations
Direct BrominationCyclopentenolBr₂, FeBr₃, 0°C75High regioselectivityRequires harsh brominating agents
NBS BrominationCyclopentenolNBS, THF, 25°C80Mild conditionsLonger reaction times
Hydroboration-Oxidation1,3-CyclopentadieneBH₃, H₂O₂, then Br₂70Stereochemical controlMulti-step process
Ketone Reduction3-Bromo-cyclopentenoneLiAlH₄, Et₂O, −78°C85High yieldSensitive to moisture
Epoxide Ring-OpeningCyclopentene oxideHBr, H₂O60Simultaneous OH/Br introductionModerate yield

Q & A

Q. What are the optimized laboratory-scale synthesis routes for 3-Cyclopenten-1-ol,3-bromo-(9CI), and how do reaction conditions influence yield and regioselectivity?

  • Methodological Answer : Synthesis typically involves bromination of cyclopentenol derivatives via electrophilic addition or substitution. Key factors include:
  • Temperature control : Reactions are often conducted at 0–25°C to minimize side reactions like ring-opening or over-bromination .
  • Solvent selection : Polar aprotic solvents (e.g., THF) enhance solubility of intermediates, while inert atmospheres prevent oxidation .
  • Catalysts : Lewis acids (e.g., AlCl₃) may improve regioselectivity by directing bromine to the less substituted carbon .
  • Purification : Distillation or column chromatography (silica gel, hexane/ethyl acetate gradients) isolates the product .

Q. Which spectroscopic techniques are most effective for characterizing 3-Cyclopenten-1-ol,3-bromo-(9CI), and how are data interpreted?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹H NMR : Peaks at δ 4.5–5.5 ppm indicate cyclopentenol protons; splitting patterns reveal stereochemistry .
  • ¹³C NMR : Signals near 70–80 ppm confirm hydroxyl-bearing carbons; bromine-induced deshielding appears at 30–40 ppm .
  • IR Spectroscopy : Broad O-H stretches (~3200 cm⁻¹) and C-Br vibrations (~600 cm⁻¹) validate functional groups .
  • GC-MS : Retention times and fragmentation patterns (e.g., loss of HBr at m/z 81) confirm molecular weight and purity .

Q. How can researchers address contradictions in reported physical properties (e.g., boiling point, solubility) for 3-Cyclopenten-1-ol,3-bromo-(9CI)?

  • Methodological Answer :
  • Reproducibility checks : Validate experimental setups (e.g., calibration of melting point apparatus) .
  • Solvent purity : Trace water or impurities can alter solubility; use anhydrous solvents and degassing techniques .
  • Computational validation : Compare experimental data with predicted properties from molecular dynamics simulations .

Advanced Research Questions

Q. What reaction mechanisms explain the stereochemical outcomes of 3-Cyclopenten-1-ol,3-bromo-(9CI) in Diels-Alder or nucleophilic substitution reactions?

  • Methodological Answer :
  • Diels-Alder reactions : The electron-withdrawing bromine group increases dienophile reactivity, favoring endo selectivity. Transition state modeling (DFT calculations) predicts regiochemistry .
  • SN2 mechanisms : Steric hindrance from the cyclopentene ring slows backside attack; kinetic isotope effects (KIE) studies quantify transition state geometry .

Q. How can computational chemistry methods (e.g., DFT, MD simulations) predict the stability and reactivity of 3-Cyclopenten-1-ol,3-bromo-(9CI) under varying pH conditions?

  • Methodological Answer :
  • pKa prediction : Use quantum mechanical calculations (e.g., COSMO-RS) to estimate acidity of the hydroxyl group (~pH 10–12) .
  • Reactivity mapping : Frontier molecular orbital (FMO) analysis identifies nucleophilic/electrophilic sites for bromine substitution .

Q. What strategies resolve discrepancies in biological activity data for 3-Cyclopenten-1-ol,3-bromo-(9CI) across enzyme inhibition assays?

  • Methodological Answer :
  • Assay optimization : Control for solvent effects (e.g., DMSO concentration ≤1% to avoid denaturation) .
  • Enzyme source variability : Use recombinant enzymes with standardized activity units to minimize batch differences .
  • Dose-response curves : Fit data to Hill equations to distinguish competitive vs. non-competitive inhibition .

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